
ドキセピン塩酸塩
説明
Doxepin hydrochloride is a tricyclic antidepressant used primarily to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . It was developed by Pfizer and approved by the FDA in 1969 . The compound is known for its ability to inhibit the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft .
科学的研究の応用
Pain Management
Topical Analgesic Use
Doxepin hydrochloride has been studied for its analgesic properties when applied topically. A notable randomized, double-blind, placebo-controlled trial involving 200 patients assessed the efficacy of a 3.3% doxepin cream in treating chronic neuropathic pain. The study demonstrated significant reductions in overall pain scores compared to placebo, with notable improvements observed as early as two weeks into treatment. The results indicated that doxepin was effective in alleviating burning pain and shooting pain, highlighting its potential as a topical analgesic for neuropathic conditions .
Case Study: Esophageal Pain
Doxepin hydrochloride has also shown promise in treating esophageal pain, particularly in patients undergoing radiation therapy. A clinical trial indicated that doxepin could alleviate mouth pain associated with radiation treatment, suggesting its utility in managing mucositis-related discomfort .
Dermatological Applications
Efficacy in Atopic Dermatitis and Pruritus
Doxepin's antihistaminic properties make it effective in treating various dermatological conditions. A study revealed that a 5% doxepin cream significantly reduced pruritus (itchiness) in patients with atopic dermatitis and chronic urticaria. The cream was shown to increase the histamine threshold significantly compared to placebo, making it a valuable option for managing allergic skin reactions and inflammatory processes .
Combination Therapy
Research has also explored the combined use of doxepin with other agents like capsaicin for enhanced therapeutic effects. In one study, the combination of doxepin and capsaicin was found to provide superior analgesia compared to either agent alone, suggesting potential benefits for patients suffering from chronic pain conditions .
Sleep Disorders
Treatment of Insomnia
Doxepin hydrochloride is approved for the treatment of insomnia due to its sedative properties. Clinical trials have demonstrated that low doses (3 mg and 6 mg) of doxepin significantly improve sleep maintenance and reduce wakefulness after sleep onset. Patients reported better sleep quality over a sustained period, indicating its effectiveness as a sleep aid .
Summary Table of Doxepin Hydrochloride Applications
作用機序
ドクセピン塩酸塩の作用機序は、シナプス神経末端におけるノルエピネフリンとセロトニンの再取り込みを阻害することによります. これにより、これらの神経伝達物質のシナプス間隙におけるレベルが上昇し、気分や不安の調節に対する効果が向上します . さらに、ドクセピン塩酸塩は、抗ヒスタミン作用と抗コリン作用も持ち、鎮静効果に寄与しています .
類似化合物:
アミトリプチリン: 同様の作用機序を持つ別の三環系抗うつ薬です。
クロミプラミン: 主に強迫性障害に使用されます。
デシプラミン: 選択的なノルエピネフリン再取り込み阻害剤として知られています。
イミプラミン: 開発された最初の三環系抗うつ薬の1つです。
ノルトリプチリン: アミトリプチリンの代謝物で、同様の効果があります.
独自性: ドクセピン塩酸塩は、抗うつ作用、抗不安作用、抗ヒスタミン作用を組み合わせている点が特徴です. また、他の三環系抗うつ薬では一般的ではない、そう痒症の治療に外用薬として使用されます .
生化学分析
Biochemical Properties
Doxepin Hydrochloride is known to inhibit the reuptake of noradrenalin and serotonin . The reuptake inhibition of dopamine is very weak . Doxepin Hydrochloride’s metabolite desmethyldoxepin (nordoxepin) also has antidepressant effects . Doxepin Hydrochloride binds strongly to the histamine H1 and H2 receptors .
Cellular Effects
In a study, it was found that the treatment of C6-glioma cells with lipopolysaccharide (LPS) results in deleterious effects, including the augmentation of inflammatory cytokine levels (tumor necrosis factor-α, interleukin-1β), and suppresses the Akt phosphorylation . Doxepin Hydrochloride was able to suppress these effects induced by LPS, through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .
Molecular Mechanism
Doxepin Hydrochloride is shown to inhibit the reuptake of noradrenalin and serotonin . The reuptake inhibition of dopamine is very weak . Doxepin Hydrochloride’s metabolite desmethyldoxepin (nordoxepin) also has antidepressant effects . Doxepin Hydrochloride binds strongly to the histamine H1 and H2 receptors .
Temporal Effects in Laboratory Settings
In a study, it was found that five weeks of nightly administration of Doxepin Hydrochloride 3 mg and 6 mg to adults with chronic primary insomnia resulted in significant and sustained improvements in sleep maintenance and early morning awakenings .
Dosage Effects in Animal Models
In animal models, Doxepin Hydrochloride has been shown to have various side effects including low blood pressure, high blood pressure, rapid heart rate, constipation, and dry mouth . Doxepin Hydrochloride sometimes turns urine blue-green in color .
Metabolic Pathways
Doxepin Hydrochloride is extensively metabolized to N-desmethyldoxepin which is a biologically active metabolite . The first-pass metabolism accounts for 55-87% of the administered dose . After, the secondary metabolism is driven by the transformation of N-desmethyldoxepin to its glucuronide conjugates .
Transport and Distribution
Doxepin Hydrochloride qualifies as a highly soluble and highly permeable drug according to the Biopharmaceutics Classification System . For the permeability determination, it is found to be freely soluble in water, in alcohol, and in methylene chloride .
Subcellular Localization
It is known that Doxepin Hydrochloride is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin Hydrochloride and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to Doxepin Hydrochloride and desmethyldoxepin .
準備方法
合成経路と反応条件: ドクセピン塩酸塩は、ジベンゾキセピン環系を形成する一連の化学反応によって合成されます. このプロセスは、一般的にジベンゾキセピンとジメチルアミン、プロピルアミンを制御された条件下で反応させることから始まります . 最終生成物は、中間体を塩酸で処理して塩酸塩を形成することで得られます .
工業生産方法: ドクセピン塩酸塩の工業生産には、収率と純度を最適化するために、同様の化学反応を用いた大規模合成が関与します. このプロセスには、結晶化、濾過、乾燥などの工程が含まれており、最終生成物が医薬品基準を満たすことが保証されます .
化学反応の分析
反応の種類: ドクセピン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は特定の条件下で起こり、酸化された誘導体の形成につながります。
還元: 還元反応は、ドクセピン塩酸塩を還元型に変換することができます。
置換: 置換反応は、ある官能基を別の官能基に置き換える反応で、ハロゲンやアルキル基などの試薬を用いることがよくあります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、ドクセピン塩酸塩のさまざまな誘導体が含まれ、それぞれ独自の薬理学的特性を持っています .
4. 科学研究への応用
ドクセピン塩酸塩は、幅広い科学研究への応用があります。
化学: 三環系抗うつ薬とその化学的性質に関する研究においてモデル化合物として使用されています。
生物学: 神経伝達物質のレベルと受容体の相互作用への影響に関する研究に焦点を当てています。
医学: うつ病、不安、不眠症の治療における治療効果について広く研究されています。
類似化合物との比較
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Clomipramine: Used primarily for obsessive-compulsive disorder.
Desipramine: Known for its selective norepinephrine reuptake inhibition.
Imipramine: One of the first tricyclic antidepressants developed.
Nortriptyline: A metabolite of amitriptyline with similar effects.
Uniqueness: Doxepin hydrochloride is unique due to its combination of antidepressant, anxiolytic, and antihistaminic properties. It is also used topically for treating pruritus, which is not a common application for other tricyclic antidepressants .
生物活性
Doxepin hydrochloride is a tricyclic antidepressant (TCA) that exhibits a range of biological activities, primarily related to its effects on neurotransmitter systems. This article explores the pharmacological properties, mechanisms of action, and clinical applications of doxepin, supported by data tables and relevant case studies.
Doxepin primarily functions as a histamine H1 receptor antagonist , which accounts for its sedative effects. Additionally, it exhibits:
- Inhibition of biogenic amine reuptake : Doxepin inhibits the reuptake of norepinephrine and serotonin, contributing to its antidepressant effects.
- Antagonism at adrenergic and muscarinic receptors : This leads to various side effects such as dry mouth and sedation.
- Effects on ion channels : Doxepin has been shown to inhibit sodium and potassium channels, which may contribute to its analgesic properties in neuropathic pain management .
Pharmacokinetics
The pharmacokinetic profile of doxepin is characterized by:
- Absorption : Moderate oral bioavailability (~30%), with peak plasma concentrations achieved approximately 3.5 hours post-administration.
- Distribution : High volume of distribution (~20 L/kg), indicating extensive tissue binding.
- Protein Binding : Approximately 75-80% bound to plasma proteins, primarily albumin.
- Metabolism : Metabolized via cytochrome P450 enzymes (CYP2C19 and CYP2D6) to active and inactive metabolites, with first-pass metabolism accounting for a significant portion of the drug's clearance.
- Elimination Half-life : Approximately 15 hours, with elimination predominantly occurring via urine as glucuronide conjugates .
Sleep Disorders
Doxepin is particularly effective in treating insomnia. A clinical study demonstrated significant improvements in sleep maintenance and duration at doses as low as 1 mg. The following table summarizes the results:
Parameter | Placebo (N=66) | Doxepin 1 mg (N=66) | Doxepin 3 mg (N=66) | Doxepin 6 mg (N=67) |
---|---|---|---|---|
Wake Time During Sleep (WTDS) | 51.5 (40.97) | 42.8 (27.48) | 34.0 (21.87) | 35.8 (24.27) |
P-value | - | 0.0918 | <0.0001 | <0.0001 |
Wake After Sleep Onset (WASO) | 61.1 (45.79) | 46.7 (30.01) | 38.9 (26.29) | 38.1 (25.16) |
P-value | - | 0.0090 | <0.0001 | <0.0001 |
These results indicate that doxepin significantly reduces wake time during sleep and improves overall sleep efficiency compared to placebo .
Pain Management
Recent studies have also highlighted doxepin's efficacy in managing neuropathic pain, demonstrating its potential as an analgesic agent through its action on central nervous system receptors .
Safety Profile
Doxepin's safety profile is generally favorable when used at recommended doses; however, it can cause side effects such as sedation, anticholinergic effects, and cardiovascular issues at higher doses . A case study involving an overdose illustrated the potential risks associated with doxepin, including QRS widening on EKG and the need for careful monitoring during treatment .
特性
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-SJDTYFKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045145 | |
Record name | Doxepin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229-29-4, 4698-39-9 | |
Record name | Doxepin hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxepin hydrochloride (E)-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxepin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxepin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXEPIN HYDROCHLORIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU61C5RH24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。